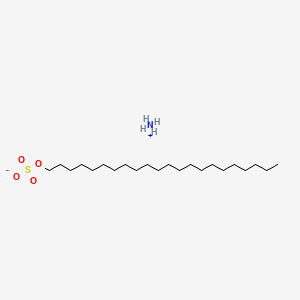
Ammonium docosyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium docosyl sulfate is a useful research compound. Its molecular formula is C22H49NO4S and its molecular weight is 423.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Hydrolysis in Aqueous Solutions
Ammonium dodecyl sulfate undergoes hydrolysis under acidic or alkaline conditions, with reaction pathways and rates influenced by pH, temperature, and concentration .
Key Hydrolysis Pathways
Kinetic Features (from sodium dodecyl sulfate studies ):
-
Acid-catalyzed pathway : Rate increases with H⁺ concentration but plateaus at high [H₂SO₄].
-
Autocatalysis : Observed in unbuffered solutions due to feedback from liberated H⁺ ions.
Acid-Base Neutralization
As an acidic sulfate ester, ammonium dodecyl sulfate reacts with bases:
C12H25OSO3NH4+Base→C12H25OSO3−+Base-H++NH3↑
-
Heat generation : Neutralization reactions are exothermic but milder compared to inorganic acids .
-
Example : Reaction with NaOH yields sodium dodecyl sulfate and ammonia gas .
Thermal Decomposition
At elevated temperatures (>93°C), the compound decomposes:
-
Primary products : Sulfur oxides (SOₓ), nitrogen oxides (NOₓ), and hydrocarbons .
-
Stability : Degrades rapidly above 110°C, with flashpoint at 110°C .
Reactivity with Oxidizing Agents
Ammonium dodecyl sulfate is incompatible with strong oxidizers (e.g., peroxides, chlorates):
C12H25OSO3NH4+Oxidizer→CO2+H2O+SO3+NOx
Micellization and Surface Activity
Above the critical micelle concentration (CMC), the compound forms micelles in aqueous solutions:
常见问题
Basic Research Questions
Q. What established methods are used to synthesize ammonium docosyl sulfate, and how do reaction parameters influence product quality?
- Methodology : Synthesis typically involves sulfation of docosanol (C22 alcohol) using chlorosulfonic acid, followed by neutralization with ammonium hydroxide. Key parameters include:
- Temperature control (40–60°C) to prevent thermal degradation .
- Stoichiometric ratio of sulfating agent to alcohol (1:1 molar ratio recommended).
- pH adjustment to 6.5–7.5 during neutralization to optimize ammonium counterion binding.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Recommended techniques :
- FT-IR spectroscopy : Identifies sulfate groups (S=O stretching at 1250 cm⁻¹) and alkyl chain conformation .
- NMR spectroscopy : ¹H NMR confirms methylene (–CH2–) groups in the docosyl chain (δ 1.2–1.4 ppm); ¹³C NMR resolves quaternary ammonium signals .
- Mass spectrometry : Validates molecular weight (expected m/z ~482 g/mol for C22H48NO4S) .
- HPLC-ELSD : Quantifies purity (>98%) with evaporative light scattering detection .
Advanced Research Questions
Q. How can experimental design optimize protein-surfactant interaction studies using this compound?
- Approach :
- Fractional precipitation : Systematically vary ionic strength (0.1–1.0M NaCl) and surfactant:protein ratios (1:50–1:500). Monitor precipitation efficiency via SDS-PAGE and densitometry .
- Circular dichroism (CD) : Track secondary structure changes in membrane proteins (190–260 nm range) under surfactant exposure .
- Critical considerations :
- Maintain temperatures below the Krafft point (25–30°C for C22 chains) to prevent micelle interference .
- Use fluorescence thermal shift assays to assess protein stability in surfactant solutions .
Q. What strategies resolve contradictions in reported critical micelle concentration (CMC) values under high ionic strength?
- Methodology :
- Conductivity measurements : Perform in temperature-controlled cells (±0.1°C) with incremental surfactant additions.
- Surface tension analysis : Use du Noüy ring method to detect inflection points .
- Cross-validation : Fluorescence spectroscopy with pyrene probe (I₁/I₃ ratio) confirms CMC .
Q. How can thermal decomposition pathways be rigorously analyzed to inform storage and handling protocols?
- Advanced techniques :
- TGA-DSC-MS : Simultaneous thermogravimetric analysis, differential scanning calorimetry, and mass spectrometry under nitrogen (10°C/min ramp). Identifies decomposition products (e.g., sulfur oxides) .
- Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energies for degradation steps .
- Key finding : Decomposition initiates at 120°C with exothermic peaks correlated to sulfate group breakdown .
Q. Contradiction Analysis & Data Interpretation
Q. Why do studies report conflicting ecotoxicity profiles for this compound in aquatic environments?
- Resolution framework :
- OECD 301B biodegradability tests : Compare DOC removal rates in activated sludge over 28 days .
- LC-MS/MS analysis : Quantify degradation intermediates (e.g., sulfonic acid derivatives) .
- Dose-dependent toxicity : Conduct OECD 202 Daphnia magna assays (48-hour LC50) to distinguish acute vs. chronic effects .
Q. Methodological Recommendations
Q. What protocols ensure reproducible results in solubility studies across pH gradients?
- Stepwise protocol :
Prepare buffered solutions (pH 4–9) using citrate-phosphate (pH 4–7) and borate (pH 8–9) systems.
Saturate solutions with excess surfactant at 25°C; filter after 72 hours.
Quantify dissolved surfactant via ion chromatography (detection limit: 0.1 mg/L) .
属性
CAS 编号 |
71317-57-2 |
|---|---|
分子式 |
C22H49NO4S |
分子量 |
423.7 g/mol |
IUPAC 名称 |
azanium;docosyl sulfate |
InChI |
InChI=1S/C22H46O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);1H3 |
InChI 键 |
UTTKDFKVRXMSDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
71317-57-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















